molecular formula C20H23NO3 B161105 N-(Cyclopropylmethyl)normorphine CAS No. 1976-45-0

N-(Cyclopropylmethyl)normorphine

Cat. No. B161105
CAS RN: 1976-45-0
M. Wt: 325.4 g/mol
InChI Key: QZYZSIRGEVMEPZ-BKRJIHRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopropylmethyl)normorphine (CPNM) is a semi-synthetic derivative of morphine, which has been extensively studied for its potential use in the field of pain management. CPNM is a potent analgesic and has been shown to have a higher affinity for the mu-opioid receptor than morphine, making it a promising candidate for further research.

Mechanism Of Action

N-(Cyclopropylmethyl)normorphine exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This results in the inhibition of pain signals and the activation of the reward pathway, leading to feelings of euphoria.

Biochemical And Physiological Effects

N-(Cyclopropylmethyl)normorphine has been shown to have similar biochemical and physiological effects as morphine. It can cause respiratory depression, sedation, and constipation. However, N-(Cyclopropylmethyl)normorphine has been shown to have a lower potential for addiction and dependence than morphine.

Advantages And Limitations For Lab Experiments

N-(Cyclopropylmethyl)normorphine has several advantages for use in lab experiments. It is a potent analgesic and has a longer duration of action than morphine, making it a potential candidate for sustained pain relief studies. However, N-(Cyclopropylmethyl)normorphine has limitations in terms of its side effects, which can affect the results of experiments.

Future Directions

There are several future directions for research on N-(Cyclopropylmethyl)normorphine. One potential area of research is the development of new formulations of N-(Cyclopropylmethyl)normorphine that can reduce its side effects. Another area of research is the investigation of the potential use of N-(Cyclopropylmethyl)normorphine in the treatment of other conditions, such as depression and anxiety. Further studies are also needed to determine the long-term safety and efficacy of N-(Cyclopropylmethyl)normorphine.

Synthesis Methods

N-(Cyclopropylmethyl)normorphine can be synthesized by the reaction of normorphine with cyclopropylmethyl bromide in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-(Cyclopropylmethyl)normorphine.

Scientific Research Applications

N-(Cyclopropylmethyl)normorphine has been extensively studied for its potential use as an analgesic. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. N-(Cyclopropylmethyl)normorphine has also been shown to have a longer duration of action than morphine, making it a potential candidate for sustained pain relief.

properties

CAS RN

1976-45-0

Product Name

N-(Cyclopropylmethyl)normorphine

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

InChI

InChI=1S/C20H23NO3/c22-15-5-3-12-9-14-13-4-6-16(23)19-20(13,17(12)18(15)24-19)7-8-21(14)10-11-1-2-11/h3-6,11,13-14,16,19,22-23H,1-2,7-10H2/t13-,14+,16-,19-,20-/m0/s1

InChI Key

QZYZSIRGEVMEPZ-BKRJIHRRSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5[C@H]2CC6=C3C(=C(C=C6)O)O[C@H]4[C@H](C=C5)O

SMILES

C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(C=C5)O

Canonical SMILES

C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(C=C5)O

Other CAS RN

1976-45-0

synonyms

N-(cyclopropylmethyl)normorphine

Origin of Product

United States

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